molecular formula C10H16BrNOS B14895754 n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

Cat. No.: B14895754
M. Wt: 278.21 g/mol
InChI Key: GAMQLUSZYIPIFL-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxypropylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Intermediate: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the corresponding intermediate.

    Reductive Amination: The intermediate is subjected to reductive amination with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with palladium catalyst).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: De-brominated thiophene derivatives.

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Chlorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a chlorine atom instead of bromine.

    N-((4-Methylthiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a methyl group instead of bromine.

    N-((4-Fluorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a fluorine atom instead of bromine.

Uniqueness

N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-2-13-5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3

InChI Key

GAMQLUSZYIPIFL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CS1)Br

Origin of Product

United States

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